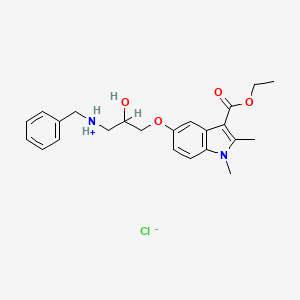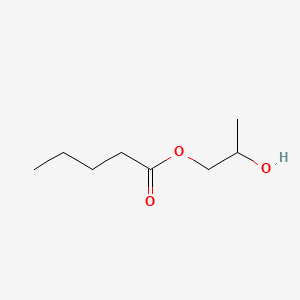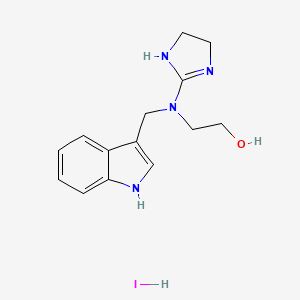![molecular formula C17H12CuN2O3 B13769951 Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]- CAS No. 67828-23-3](/img/structure/B13769951.png)
Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]- is a complex organic compound that features a copper ion coordinated with a naphthalenecarboxylate ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]- typically involves the reaction of copper salts with the corresponding naphthalenecarboxylate ligand under controlled conditions. The reaction is often carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions where copper salts and naphthalenecarboxylate ligands are mixed in reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as crystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its coordination environment and electronic properties.
Reduction: Reduction reactions can alter the oxidation state of the copper ion, affecting the compound’s reactivity and stability.
Substitution: Ligand substitution reactions can occur, where the naphthalenecarboxylate ligand is replaced by other ligands, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically conducted under controlled temperatures and pH to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield copper(II) complexes with altered ligand environments, while reduction could produce copper(I) species.
Aplicaciones Científicas De Investigación
Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including dyes and pigments, due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]- involves its interaction with molecular targets such as enzymes and receptors. The copper ion can coordinate with various biomolecules, altering their structure and function. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, contributing to the compound’s bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
Trifluorotoluene: An organic compound with similar coordination properties but different applications.
Sulfur Compounds: Share some chemical reactivity with copper complexes but have distinct uses and properties.
Uniqueness
Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]- is unique due to its specific ligand coordination and the resulting electronic properties. This uniqueness makes it valuable in applications requiring precise control over reactivity and stability.
Propiedades
Número CAS |
67828-23-3 |
|---|---|
Fórmula molecular |
C17H12CuN2O3 |
Peso molecular |
355.8 g/mol |
Nombre IUPAC |
copper;3-hydroxy-4-phenyldiazenylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H12N2O3.Cu/c20-16-14(17(21)22)10-11-6-4-5-9-13(11)15(16)19-18-12-7-2-1-3-8-12;/h1-10,20H,(H,21,22); |
Clave InChI |
LWKWRIWQOAHOAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O.[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


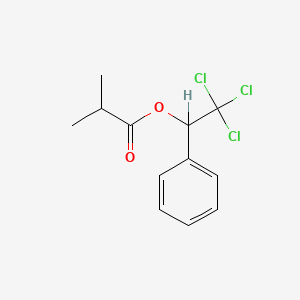
![N-[(1E)-4,4-dicyanobuta-1,3-dienyl]-N-(3-methylphenyl)acetamide](/img/structure/B13769878.png)
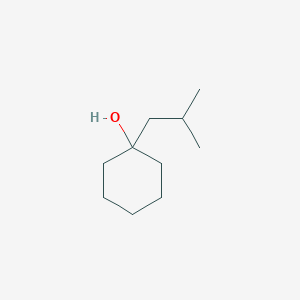
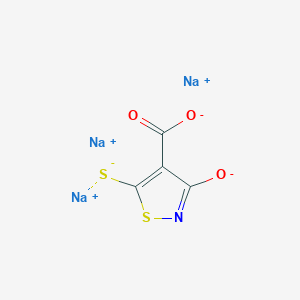
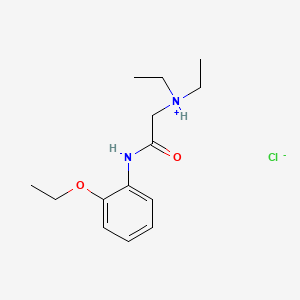
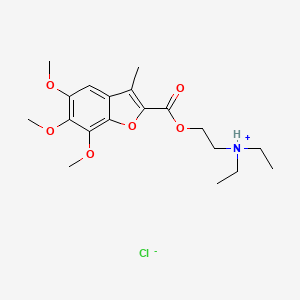

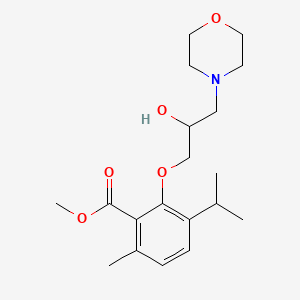
![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt](/img/structure/B13769940.png)
